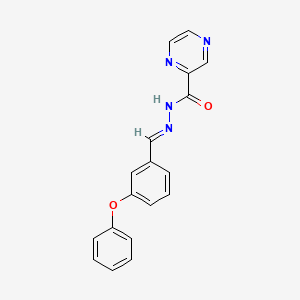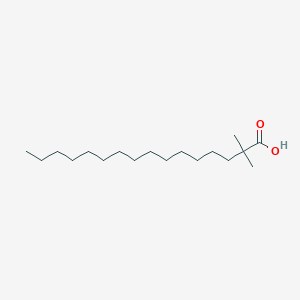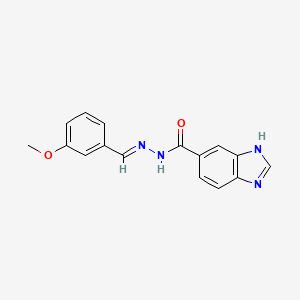
N'-(2,4-dinitrophenyl)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2,4-Dinitrophenyl)acetohydrazide is an organic compound with the molecular formula C₈H₈N₄O₅ It is characterized by the presence of a dinitrophenyl group attached to an acetohydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
N’-(2,4-Dinitrophenyl)acetohydrazide can be synthesized through a multi-step process involving the reaction of 2,4-dinitrophenylhydrazine with acetic anhydride. The general synthetic route is as follows:
Preparation of 2,4-Dinitrophenylhydrazine: This is typically synthesized by the nitration of phenylhydrazine with a mixture of concentrated nitric and sulfuric acids.
Reaction with Acetic Anhydride: The 2,4-dinitrophenylhydrazine is then reacted with acetic anhydride under controlled conditions to form N’-(2,4-dinitrophenyl)acetohydrazide.
The reaction conditions usually involve maintaining a specific temperature range and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of N’-(2,4-dinitrophenyl)acetohydrazide would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and minimize production costs. The process would also incorporate purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
N’-(2,4-Dinitrophenyl)acetohydrazide undergoes various chemical reactions, including:
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic medium.
Substitution: Various nucleophiles such as amines or alcohols, often in the presence of a base.
Condensation: Aldehydes or ketones, typically under acidic or basic conditions.
Major Products
Reduction: Formation of N’-(2,4-diaminophenyl)acetohydrazide.
Substitution: Formation of substituted hydrazides depending on the nucleophile used.
Condensation: Formation of hydrazones.
科学研究应用
N’-(2,4-Dinitrophenyl)acetohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of hydrazones and other derivatives.
Biology: The compound can be used in biochemical assays to detect the presence of aldehydes and ketones in biological samples.
Medicine: Research is ongoing into its potential use in drug development, particularly as a precursor for compounds with pharmacological activity.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which N’-(2,4-dinitrophenyl)acetohydrazide exerts its effects depends on the specific application. In biochemical assays, for example, the compound reacts with aldehydes or ketones to form hydrazones, which can be detected spectroscopically. The molecular targets and pathways involved in its action are primarily related to its ability to form stable derivatives with various functional groups.
相似化合物的比较
N’-(2,4-Dinitrophenyl)acetohydrazide can be compared with other similar compounds such as:
2,4-Dinitrophenylhydrazine: While both compounds contain the dinitrophenyl group, 2,4-dinitrophenylhydrazine lacks the acetohydrazide moiety, making it less versatile in certain synthetic applications.
N’-(2,4-Dinitrophenyl)benzohydrazide: This compound has a benzoyl group instead of an acetyl group, which can influence its reactivity and the types of reactions it undergoes.
The uniqueness of N’-(2,4-dinitrophenyl)acetohydrazide lies in its specific structure, which allows it to participate in a wide range of chemical reactions and makes it useful in various scientific and industrial applications.
属性
CAS 编号 |
2719-07-5 |
|---|---|
分子式 |
C8H8N4O5 |
分子量 |
240.17 g/mol |
IUPAC 名称 |
N'-(2,4-dinitrophenyl)acetohydrazide |
InChI |
InChI=1S/C8H8N4O5/c1-5(13)9-10-7-3-2-6(11(14)15)4-8(7)12(16)17/h2-4,10H,1H3,(H,9,13) |
InChI 键 |
NYZGFEVPHFYXKA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-4-({[(methylamino)carbothioyl]amino}sulfonyl)benzene](/img/structure/B12000640.png)
![1-[7-Chloro-2-(4-chlorophenyl)-4-quinolinyl]-2-(dibutylamino)ethanol hydrochloride](/img/structure/B12000648.png)

![2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12000661.png)









![Benzenamine, N-[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B12000714.png)
